molecular formula C9H15NO2 B13065870 Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B13065870
M. Wt: 169.22 g/mol
InChI Key: VJNUXHILCQZALY-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound with the molecular formula C9H15NO2. It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate can be compared with other bicyclic compounds such as:

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)6-3-4-10-8-5-7(6)8/h6-8,10H,2-5H2,1H3

InChI Key

VJNUXHILCQZALY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2C1C2

Origin of Product

United States

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